N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester
Overview
Description
N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a biphenyl core with an amino group at the 3-position and a carbamic acid tert-butyl ester moiety at the 4-position. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound’s mode of action involves a process known as transesterification . This process is facilitated by the unusual nucleophilic behavior of a metal t-butoxide . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for this behavior . The compound interacts with its targets through this mechanism, leading to changes in the targets’ structure and function .
Biochemical Pathways
The biochemical pathways affected by N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester are related to the transesterification process . This process affects the synthesis of peptides, which are crucial components of proteins and play significant roles in various biological functions .
Pharmacokinetics
It’s known that the compound’s solubility in water is low, which may affect its absorption and distribution in the body .
Result of Action
This outcome has significant implications in the field of peptide synthesis .
Action Environment
The action of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is influenced by various environmental factors. For instance, the presence of a metal t-butoxide and the formation of a tetrahedral intermediate are crucial for the compound’s unusual nucleophilic behavior . Additionally, the compound’s stability is affected by moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamic acid ester can be reduced to the corresponding amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Methyl Ester
- N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Ethyl Ester
- N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid Isopropyl Ester
Uniqueness
N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and stability against hydrolysis. This makes it particularly useful in applications where stability is crucial.
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-phenylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLNSXAYRYQYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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